molecular formula C12H7BrN2OS B3501930 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole CAS No. 838813-59-5

3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B3501930
CAS RN: 838813-59-5
M. Wt: 307.17 g/mol
InChI Key: VKNPDIPCBMHIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as Br-OTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various organic semiconductors, which have been used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In organic electronics, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a hole transport material in perovskite solar cells, which have shown high efficiency and stability. In medicinal chemistry, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and has been well-tolerated in animal studies. It has been shown to have a low affinity for plasma proteins and is rapidly metabolized in the liver. It has also been shown to have a good pharmacokinetic profile, with a half-life of approximately 6 hours.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other organic semiconductors. However, one of the limitations of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole. One area of interest is its potential as an anticancer agent, as it has shown promising results in preclinical studies. Further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential for use in organic electronics, as it has shown good performance as a hole transport material. Further research is needed to optimize its properties for use in specific applications. Additionally, there is a need for research on the synthesis of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives with improved solubility and other desirable properties.

properties

IUPAC Name

3-(3-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNPDIPCBMHIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361402
Record name STK323423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

838813-59-5
Record name STK323423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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